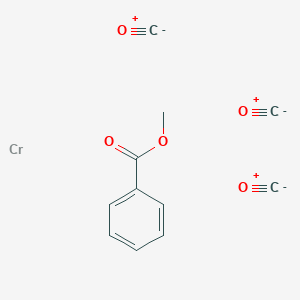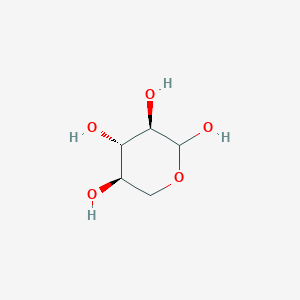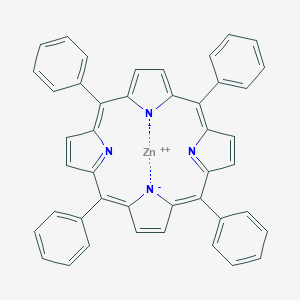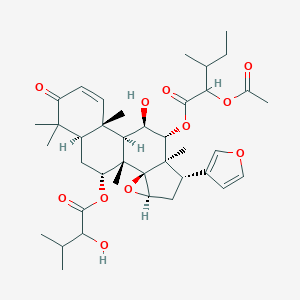
Heudelottin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heudelottin C is a natural compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the stem of the Brazilian tree Croton cajucara Benth. Heudelottin C has been found to have several potential benefits in scientific research, including its use in the synthesis of new drugs, as well as its ability to interact with cellular pathways and promote health.
Applications De Recherche Scientifique
Combination Therapy in Tumor Treatment : A study by Peng, Cai, and Bao (2021) explored the use of combination therapy to enhance the efficacy of chemotherapeutic drugs. This research could be relevant to understanding how compounds like Heudelottin C might be used in cancer treatment, especially in combination with other drugs (Peng, Cai, & Bao, 2021).
Vitamin C in Cancer Treatment : Research by Fritz et al. (2014) on intravenous Vitamin C as a cancer therapy offers insights into how natural compounds can be used in oncology. This study highlights the potential of certain compounds to improve quality of life and possibly enhance reductions in tumor mass when combined with chemotherapy (Fritz et al., 2014).
Plant-Derived Compounds in Pharmacognosy : A study on Uapaca heudelotii Baill. by Asante-Kwatia et al. (2022) investigated the pharmacognostic, phytochemical, and physicochemical properties of its leaves and stem bark. This research is relevant for understanding the potential medical applications of plant-derived compounds like Heudelottin C (Asante-Kwatia et al., 2022).
Ricinodendron Heudelotii Seeds : A study on Ricinodendron heudelotii seeds by Boma, Qe, and Deekae (2016) highlighted the presence of various phytochemicals with biological activities such as anti-oxidant, anti-inflammatory, and anti-carcinogenic properties. This could provide context for the potential therapeutic and pharmaceutical uses of compounds extracted from this plant (Boma, Qe, & Deekae, 2016).
Alkyd Resins from Plant Oils : A study by Assanvo et al. (2015) investigated the synthesis of alkyd resins based on Ricinodendron heudelotii oil. While not directly related to Heudelottin C, this research provides insight into the diverse applications of compounds derived from the Ricinodendron heudelotii plant (Assanvo et al., 2015).
Antimicrobial and Toxicological Studies of Ricinodendron Heudelotii : Yakubu et al. (2018) assessed the antimicrobial activity and toxicological effects of the ethanolic extract of Ricinodendron heudelotii. This research is crucial for understanding the safety and efficacy of extracts from this plant, which may include compounds like Heudelottin C (Yakubu et al., 2018).
Propriétés
Numéro CAS |
11052-28-1 |
|---|---|
Nom du produit |
Heudelottin C |
Formule moléculaire |
C39H54O11 |
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C39H54O11/c1-11-20(4)30(47-21(5)40)34(45)49-32-29(43)31-36(8)14-12-25(41)35(6,7)24(36)17-26(48-33(44)28(42)19(2)3)38(31,10)39-27(50-39)16-23(37(32,39)9)22-13-15-46-18-22/h12-15,18-20,23-24,26-32,42-43H,11,16-17H2,1-10H3/t20?,23-,24-,26+,27+,28?,29+,30?,31+,32-,36-,37+,38+,39+/m0/s1 |
Clé InChI |
BYWKXGOBXNXUER-CBGLDROUSA-N |
SMILES isomérique |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



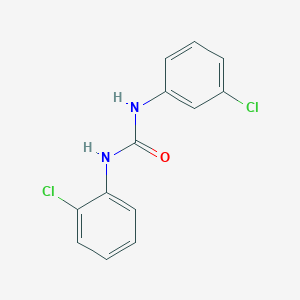
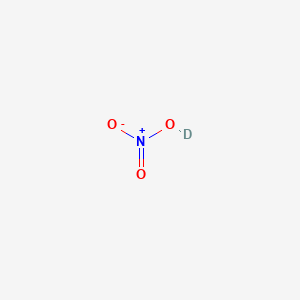
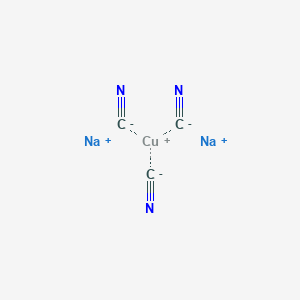


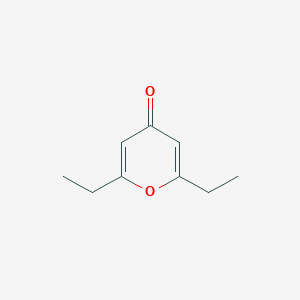
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
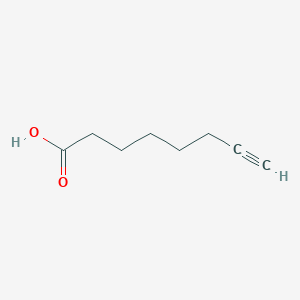
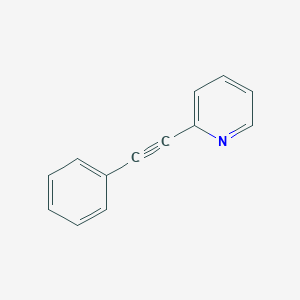
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
